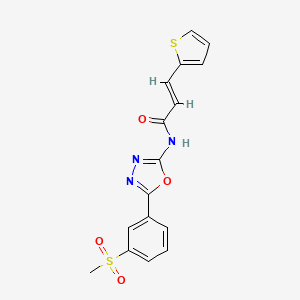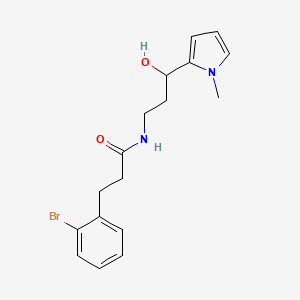
3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including bromination, amide bond formation, and functional group transformations. For instance, the synthesis and molecular structure of similar compounds have been analyzed using techniques such as NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction, revealing detailed structural insights and the efficiency of different synthetic routes (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's reactivity and interactions. Single crystal X-ray diffraction is often employed to determine the precise arrangement of atoms within the molecule, providing insights into its stereochemistry and electronic properties. For example, related compounds have been found to crystallize in specific space groups, with detailed measurements of unit cell dimensions contributing to a deeper understanding of molecular conformation (Wang & He, 2011).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide includes its participation in various organic reactions, such as nucleophilic substitutions and coupling reactions. These properties are explored to modify the compound or to utilize it as a building block for more complex molecules. Studies on similar compounds have shown the formation of intricate structures through multi-component reactions, demonstrating the compound's versatility in synthetic chemistry (Dou et al., 2013).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, provide essential information for handling and application of the compound. These properties are influenced by the molecule's structural features and intermolecular interactions. Investigations into related compounds have detailed their crystalline systems and space groups, contributing to our understanding of how molecular structure affects physical characteristics (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are critical for the compound's application in materials science, pharmaceuticals, and other fields. Research on structurally similar compounds has provided insights into their reactivity patterns, potential as intermediates in organic synthesis, and applicability in developing new materials or bioactive molecules (Mai et al., 2004).
Wissenschaftliche Forschungsanwendungen
Catalyst in Suzuki-Type C−C Coupling
The compound 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide, due to its structural features, could potentially serve as a supporting ligand in the synthesis of palladium catalysts for Suzuki-type C−C coupling reactions. Similar ligands have been shown to enhance the activity and specificity of palladium catalysts in facilitating the coupling of phenylboronic acid with aryl bromides, which is a critical reaction in the synthesis of biaryl compounds widely used in pharmaceuticals, agrochemicals, and organic materials (Mazet & Gade, 2001).
Antifungal and Antibacterial Activities
Compounds structurally related to this compound have been isolated from endophytic fungi and shown to possess significant antifungal and antibacterial properties. These compounds could potentially be explored further for their bioactive potential against a range of microbial pathogens, contributing to the development of new antimicrobial agents (Jian Xiao et al., 2014).
Glycolic Acid Oxidase Inhibition
Derivatives of this compound might be explored as inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in the metabolic pathway of glyoxylate and glycolate. Inhibition of GAO can have therapeutic implications in conditions such as Primary Hyperoxaluria Type I, where reducing the production of oxalate could be beneficial (Rooney et al., 1983).
Fluorescent ATRP Initiators
The structural complexity and functional groups present in this compound make it a candidate for the synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. These initiators can be utilized in the polymerization of acrylates, offering a pathway to synthesize novel polymers with potential applications in materials science (Kulai & Mallet-Ladeira, 2016).
Pharmacokinetics and Metabolism Studies
The propanamide structure within this compound suggests potential applications in pharmacokinetic and metabolism studies. Similar compounds have been used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents, providing insights that are crucial for drug development (Di Wu et al., 2006).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-7,12,16,21H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXGDPBWXBCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

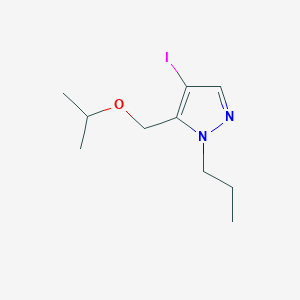
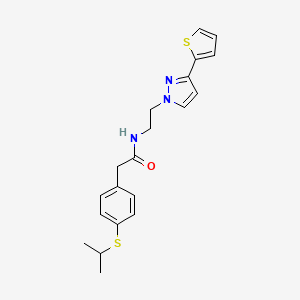

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)
![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
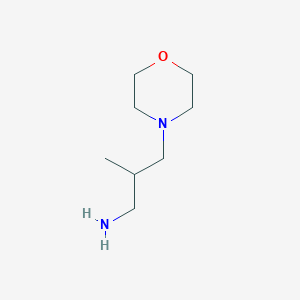
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)
